(R)-Propranolol-O-beta-D-glucuronide (R)-Propranolol-O-beta-D-glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20253842
InChI: InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17?,18?,19?,20?,22?/m1/s1
SMILES:
Molecular Formula: C22H29NO8
Molecular Weight: 435.5 g/mol

(R)-Propranolol-O-beta-D-glucuronide

CAS No.:

Cat. No.: VC20253842

Molecular Formula: C22H29NO8

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-Propranolol-O-beta-D-glucuronide -

Specification

Molecular Formula C22H29NO8
Molecular Weight 435.5 g/mol
IUPAC Name 3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17?,18?,19?,20?,22?/m1/s1
Standard InChI Key PCALHJGQCKATMK-BVQRVHBVSA-N
Isomeric SMILES CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O
Canonical SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

Introduction

Structural and Chemical Properties

(R)-Propranolol-O-beta-D-glucuronide (CAS: 58657-79-7) is characterized by the covalent conjugation of (R)-propranolol to glucuronic acid via a beta-glycosidic bond. Its molecular formula is C22H29NO8\text{C}_{22}\text{H}_{29}\text{NO}_8, with a molecular weight of 435.5 g/mol . The IUPAC name, 3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid, reflects the stereospecific attachment of glucuronic acid to the propranolol backbone.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H29NO8\text{C}_{22}\text{H}_{29}\text{NO}_8
Molecular Weight435.5 g/mol
Exact Mass435.189 Da
PSA (Polar Surface Area)137.71 Ų
LogP0.88
StereochemistryR-configuration at propranolol’s chiral center

The compound’s structure includes a naphthyl ether group, an isopropylamine side chain, and the glucuronide moiety, which enhances its water solubility compared to the parent drug .

Metabolic Pathways and Enzymatic Synthesis

Glucuronidation Mechanism

Propranolol undergoes hepatic glucuronidation, mediated by uridine diphosphate-glucuronosyltransferases (UGTs). This process conjugates glucuronic acid to propranolol’s hydroxyl group, forming two enantiomers: (R)- and (S)-propranolol-O-beta-D-glucuronide . The reaction is stereoselective, with UGT isoforms exhibiting preferential activity toward specific enantiomers .

UGT Isoform Specificity

Studies using recombinant human UGTs identified UGT1A7, UGT1A9, UGT1A10, and UGT2A1 as primary catalysts for propranolol glucuronidation :

  • UGT1A7 and UGT1A9: Preferentially glucuronidate (S)-propranolol (100-fold higher activity than for the R-enantiomer) .

  • UGT1A10: Displays inverse stereoselectivity, favoring (R)-propranolol .

  • UGT2A1: Active toward both enantiomers but shows moderate preference for (S)-propranolol .

Table 2: UGT Isoform Activity in Propranolol Glucuronidation

UGT IsoformSubstrate PreferenceRelative Activity
1A7(S)-propranololHigh
1A9(S)-propranololModerate
1A10(R)-propranololLow
2A1(S)-propranololModerate

Molecular docking studies suggest that steric and electronic interactions between UGT active sites and propranolol’s naphthyl group drive this stereoselectivity .

Stereoselective Elimination Kinetics

Urinary Excretion

In humans, (R)-propranolol-O-beta-D-glucuronide is excreted less extensively than its S-counterpart. Cumulative urinary excretion studies report 7.68% for the R-enantiomer versus 14.7% for the S-enantiomer. This disparity arises from differential UGT activity and potential reabsorption mechanisms .

Plasma Half-Life

Table 3: Comparative Excretion Data

Parameter(R)-Propranolol Glucuronide(S)-Propranolol Glucuronide
Urinary Excretion (%)7.6814.7
Plasma Half-Life (h)Not fully characterized~6–8 (estimated)

Pharmacological Implications

Activity of Enantiomers

While propranolol’s beta-blocking activity resides predominantly in the S-enantiomer, the R-form’s glucuronide may contribute to off-target effects. In vitro assays suggest that (R)-propranolol glucuronide lacks significant beta-adrenergic receptor affinity but may interact with ancillary targets, such as serotonin receptors .

Analytical Detection Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern LC-MS protocols enable simultaneous quantification of (R)- and (S)-propranolol glucuronides in biological matrices. Key parameters include:

  • Column: C18 reverse-phase (e.g., 2.1 × 100 mm, 1.7 µm particles).

  • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid.

  • Detection: Negative ion mode (m/z 434.2 → 256.1 for glucuronides) .

Chiral Separation Techniques

Enantiomeric resolution requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or derivatization with chiral reagents .

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